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Cat. No.: B1588542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and

biological evaluation of derivatives of 4-(4-methoxyphenoxy)benzaldehyde. This versatile

scaffold serves as a valuable starting material for the development of novel compounds with

potential therapeutic applications, particularly in the fields of oncology and microbiology.
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Property Value Reference

Molecular Formula C₁₄H₁₂O₃ [1]

Molecular Weight 228.24 g/mol [1]

IUPAC Name

4-(4-

methoxyphenoxy)benzaldehyd

e

[1]

CAS Number 78725-47-0 [1]

Appearance Pale yellow crystals [2]

Melting Point
Not explicitly stated, but

synthesized as solid crystals
[2]

Solubility
Soluble in DMSO, DMF;

sparingly soluble in ethanol
[1][2]

Synthesis Protocols
The aldehyde functionality of 4-(4-methoxyphenoxy)benzaldehyde makes it an excellent

electrophile for the synthesis of a wide array of derivatives. Key reaction types include

nucleophilic aromatic substitution to form the parent compound, and subsequent condensation

reactions to generate chalcones, Schiff bases, and hydrazones.

Synthesis of the Parent Compound: 4-(4-
Methoxyphenoxy)benzaldehyde
This protocol describes a nucleophilic aromatic substitution reaction.[2]

Reaction Scheme:

Materials:

4-Fluorobenzaldehyde

4-Methoxyphenol
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Potassium carbonate (K₂CO₃)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

n-Heptane

Water

Saturated aqueous sodium chloride solution (brine)

Magnesium sulfate (MgSO₄)

Procedure:

In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0

eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.

Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.[2]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract three times with ethyl acetate.[2]

Combine the organic layers and wash five times with saturated aqueous sodium chloride

solution to remove residual DMSO.[2]

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from n-heptane to yield pale yellow crystals of 4-
(4-methoxyphenoxy)benzaldehyde.[2]

Synthesis of Chalcone Derivatives via Claisen-Schmidt
Condensation
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This protocol outlines the base-catalyzed condensation of an acetophenone with 4-(4-
methoxyphenoxy)benzaldehyde.

Reaction Scheme:

Materials:

4-(4-Methoxyphenoxy)benzaldehyde

A substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Ethanol (95%)

Distilled water

Dilute Hydrochloric Acid (HCl)

Procedure:

Dissolve 4-(4-methoxyphenoxy)benzaldehyde (1.0 eq) and the substituted acetophenone

(1.0 eq) in a minimal amount of 95% ethanol in a round-bottom flask with stirring.

Prepare a solution of NaOH or KOH (2.0 eq) in water and add it dropwise to the stirred

solution of the reactants at room temperature.

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction

by TLC.

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and

acidify with dilute HCl until the pH is neutral.

Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold

water.

Purify the crude product by recrystallization from ethanol.
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Dry the purified crystals and determine the yield and melting point.

Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between an amine and 4-(4-
methoxyphenoxy)benzaldehyde.

Reaction Scheme:

Materials:

4-(4-Methoxyphenoxy)benzaldehyde

A substituted aniline (e.g., 4-methoxyaniline)

Methanol or Ethanol

Procedure:

Dissolve 4-(4-methoxyphenoxy)benzaldehyde (1.0 eq) and the substituted aniline (1.0 eq)

in methanol or ethanol in a round-bottom flask.[1]

Reflux the reaction mixture for one hour.[1]

Cool the mixture to room temperature.

Collect the resulting crystalline product by filtration.

Wash the product with cold ethanol and dry it in a desiccator.[1]

Synthesis of Hydrazone Derivatives
This protocol details the condensation of a hydrazide with 4-(4-
methoxyphenoxy)benzaldehyde.

Reaction Scheme:

Materials:
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4-(4-Methoxyphenoxy)benzaldehyde

A substituted benzohydrazide (e.g., 4-methoxybenzohydrazide)

Ethanol

Procedure:

Dissolve the substituted benzohydrazide (1.0 eq) in ethanol.

Add 4-(4-methoxyphenoxy)benzaldehyde (1.0 eq) to the solution.

Reflux the mixture for 3-4 hours.

After cooling, the solid product that precipitates is collected by filtration, washed with cold

ethanol, and recrystallized from ethanol to give the pure hydrazone.

Spectroscopic Characterization Data
The synthesized derivatives can be characterized using various spectroscopic techniques.

Below are representative data for a chalcone derivative.

Example: (E)-1-(4-methoxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one

Technique Data

¹H NMR (CDCl₃, δ ppm)

3.86 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃), 6.86

(d, 2H, Ar-H), 7.07 (d, 2H, Ar-H), 7.66 (d, 1H, H-

α), 7.75 (d, 1H, H-β), 7.73 (d, 2H, Ar-H), 8.14 (d,

2H, Ar-H).[3]

¹³C NMR (CDCl₃, δ ppm)

55.57 (-OCH₃), 55.60 (-OCH₃), 113.99, 115.84,

118.44 (C-α), 125.98, 130.77, 130.82, 130.95,

143.70 (C-β), 160.01, 163.04, 187.28 (C=O).[3]

IR (KBr, cm⁻¹)

~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1650

(C=O, conjugated ketone), ~1600 (C=C,

aromatic and vinylic), ~1250 (C-O, ether).[4]
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Biological Activities of 4-(4-
Methoxyphenoxy)benzaldehyde Derivatives
Derivatives of 4-(4-methoxyphenoxy)benzaldehyde have shown promising biological

activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity
Chalcones derived from 4-(4-methoxyphenoxy)benzaldehyde have demonstrated significant

cytotoxic effects against various cancer cell lines.
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Derivative
Class

Compound
Cancer Cell
Line

IC₅₀ (µM) Reference

Chalcone

(E)-1-(4-

methoxyphenyl)-

3-(4-(4-

methoxyphenoxy

)phenyl)prop-2-

en-1-one

HepG2 (Liver)

Data not

available for this

specific

compound, but

related

methoxylated

chalcones show

high activity.

[5]

Chalcone

(E)-1-(2,4,6-

trimethoxyphenyl

)-3-(5-

bromopyridin-2-

yl)prop-2-en-1-

one (B3)

Hela (Cervical) 3.204 [6]

Chalcone

(E)-1-(2,4,6-

trimethoxyphenyl

)-3-(5-

bromopyridin-2-

yl)prop-2-en-1-

one (B3)

MCF-7 (Breast) 3.849 [6]

Chalcone

(E)-3-{4-{[4-

(benzyloxy)phen

yl]amino}quinolin

-2-yl}-1-(4-

methoxyphenyl)

prop-2-en-1-one

(4a)

MDA-MB-231

(Breast)

High cytotoxicity

reported
[7]

Antimicrobial Activity
Schiff bases and their metal complexes derived from 4-(4-methoxyphenoxy)benzaldehyde
have been evaluated for their antimicrobial properties.
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Derivative
Class

Compound Microorganism

Activity (MIC
in µg/mL or
Zone of
Inhibition)

Reference

Schiff Base

Derivative of

anisaldehyde

and para-

aminophenol

(PC2)

Escherichia coli MIC: 250 µg/mL [8]

Schiff Base

Metal Complex

Copper(II)

complex with a

Schiff base from

2-hydroxy-4-

methoxybenzald

ehyde

Escherichia coli

ATCC 25922,

Staphylococcus

aureus ATCC

25923, Candida

albicans

Showed better

activity than the

free ligand

[9]

Methoxy Benzoin

Derivative
Compound 4

E. coli, Y.

pseudotuberculo

sis, M.

smegmatis, C.

albicans

MIC: 41-82

µg/mL
[6][10]

Other Biological Activities
Derivatives have also been investigated for other potential therapeutic applications.
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Derivative Class Activity Key Findings Reference

Hydrazone Antiglycation

Several 4-

methoxybenzoylhydra

zones showed potent

antiglycation activity,

with some exceeding

the standard, rutin.

[11]

Benzoin/Benzil/Stilben

oid
Enzyme Inhibition

Methoxy-substituted

derivatives showed

inhibitory activity

against α-amylase, α-

glucosidase,

tyrosinase, and

cholinesterases.

[6][10]

Benzoin/Benzil/Stilben

oid
Antioxidant

Methoxy benzoin

derivatives were found

to be effective

antioxidants.

[6][10]

Mechanisms of Action and Signaling Pathways
A significant mechanism of action for the anticancer activity of chalcone derivatives of 4-(4-
methoxyphenoxy)benzaldehyde is the inhibition of tubulin polymerization.[10][12]

Inhibition of Tubulin Polymerization
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Caption: Inhibition of Tubulin Polymerization by 4-(4-Methoxyphenoxy)benzaldehyde
Derivatives.

This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the

formation of abnormal mitotic spindles, and ultimately triggers programmed cell death

(apoptosis) through a process known as mitotic catastrophe.[12][13] This mechanism is a

validated and effective strategy in cancer chemotherapy.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of 4-(4-
methoxyphenoxy)benzaldehyde derivatives.
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Caption: Workflow for Derivative Synthesis and Evaluation.
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Conclusion
4-(4-Methoxyphenoxy)benzaldehyde is a readily accessible and highly versatile scaffold for

the synthesis of a diverse range of derivatives with significant potential in drug discovery and

development. The straightforward synthetic routes to chalcones, Schiff bases, and hydrazones,

coupled with their potent biological activities, make this class of compounds a rich area for

further investigation. The data and protocols presented herein provide a solid foundation for

researchers to explore the therapeutic potential of these promising molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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